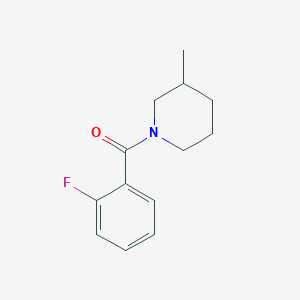

2-Fluorophenyl 3-methylpiperidyl ketone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

(2-fluorophenyl)-(3-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C13H16FNO/c1-10-5-4-8-15(9-10)13(16)11-6-2-3-7-12(11)14/h2-3,6-7,10H,4-5,8-9H2,1H3 |

InChI Key |

BNRUHXFLAYZLRK-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC=CC=C2F |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluorophenyl 3 Methylpiperidyl Ketone and Analogues

Advanced Synthetic Routes to Fluorinated Aromatic Ketones

The introduction of fluorine into aromatic systems can significantly alter the physicochemical properties of a molecule. The synthesis of fluorinated aromatic ketones, therefore, requires specialized methods that can control regioselectivity and tolerate a wide range of functional groups.

Regioselective Fluorination Strategies for Phenyl Ketone Precursors

Direct fluorination of phenyl ketones is a primary method for creating fluorinated analogs. Electrophilic fluorinating agents are commonly employed for this purpose. One such reagent, Selectfluor (F-TEDA-BF₄), has been used for the direct and regioselective fluorination of various cyclic and acyclic ketones. organic-chemistry.org Research has shown that using an inexpensive ionic amphiphile, sodium dodecyl sulfate (B86663) (SDS), can promote this reaction effectively in water, offering a greener alternative. organic-chemistry.org

Another approach involves the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Accufluor NFTh. This reagent, in combination with methanol (B129727) as a solvent, allows for the direct, regiospecific fluorofunctionalization at the α-carbonyl position of ketones without needing prior activation of the molecule. organic-chemistry.orgorganic-chemistry.org For acetophenone (B1666503) derivatives, a system using iodosylarenes and TEA·5HF has been shown to produce α-fluoroketones in good yields under mild conditions. organic-chemistry.org

| Reagent/System | Substrate Type | Key Features |

| Selectfluor (F-TEDA-BF₄) / SDS | Cyclic & Acyclic Ketones | Promoted in water medium. organic-chemistry.org |

| Accufluor NFTh / Methanol | Ketones | Direct, regiospecific α-fluorination without prior activation. organic-chemistry.orgorganic-chemistry.org |

| Iodosylarenes / TEA·5HF | Acetophenone Derivatives | Good yields under mild conditions. organic-chemistry.org |

Cross-Coupling Reactions in the Synthesis of Fluorinated Aryl Ketones

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are highly effective for synthesizing fluorinated aryl ketones from various precursors.

One prominent method involves the coupling of arylboronic acids with carboxylic acids. A study by Goossen and Ghosh detailed a palladium-catalyzed reaction where carboxylic acids are activated in situ with pivalic anhydride, subsequently coupling with arylboronic acids to form aryl ketones. This one-pot synthesis is convenient, operates under mild conditions (60°C in wet THF), and exhibits high regioselectivity and broad functional group compatibility. organic-chemistry.org

Another strategy, developed by the Hartwig group, utilizes the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. berkeley.eduorganic-chemistry.orgacs.org This process forms an N-tert-butyl azo compound, which then isomerizes and hydrolyzes to yield the desired aryl ketone. berkeley.eduorganic-chemistry.org The choice of ligand is critical, with DPEphos and Xantphos showing high efficacy. organic-chemistry.org This method is advantageous as it tolerates a variety of functional groups on the aromatic ring, including trifluoromethyl groups. berkeley.eduacs.org

A newer approach involves the microwave-assisted, palladium-catalyzed cross-coupling of potassium aryltrifluoroborates with aroyl chlorides. This rapid process can produce various fluorine-substituted benzophenones in high yields within minutes, making it highly efficient. scirp.org

| Coupling Partners | Catalyst System | Key Features |

| Arylboronic Acids + Carboxylic Acids | (Phosphane)palladium complexes / Pivalic Anhydride | One-pot synthesis, high regioselectivity, water enhances turnover. organic-chemistry.org |

| Aryl Bromides + N-tert-butylhydrazones | Pd₂(dba)₃ / DPEphos or Xantphos / NaO-tBu | Uses acyl anion equivalent, tolerates diverse functional groups. berkeley.eduorganic-chemistry.orgacs.org |

| Potassium Aryltrifluoroborates + Aroyl Chlorides | PdCl₂(Ph₃P)₂ / K₂CO₃ | Microwave-assisted, rapid reaction times (minutes). scirp.org |

Methods for Direct Trifluoromethylation and Perfluoroalkylation of Ketones

The direct introduction of a trifluoromethyl (CF₃) group is of significant interest. One direct method for preparing trifluoromethyl ketones involves the reaction of carboxylic esters with trimethyl(trifluoromethyl)silane (TMSCF₃), induced by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride. This one-step reaction efficiently produces aliphatic and alicyclic trifluoromethyl ketones. nih.gov

Fluoroform (HCF₃), a potent greenhouse gas, has also been developed as a trifluoromethylating agent. A system combining fluoroform with potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) can effectively convert various aromatic and aliphatic methyl esters into their corresponding trifluoromethyl ketones in good yields. beilstein-journals.org This method has been adapted for radiolabeling, allowing the synthesis of ¹¹C- and ¹⁸F-labeled trifluoromethyl ketones from esters and [¹¹C/¹⁸F]fluoroform without a copper(I) catalyst. nih.gov

Copper-catalyzed reactions also play a role. Arylboronic acids can be trifluoromethylated using CF₃SO₂Na (Langlois' reagent) in the presence of a copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govbeilstein-journals.org Another copper-mediated protocol uses Togni's reagent for the trifluoromethylation of aryl- and alkenylboronic acids. organic-chemistry.org

Construction of Substituted Piperidine (B6355638) Scaffolds

The piperidine ring is a prevalent scaffold in many biologically active compounds. researchgate.net The synthesis of specifically substituted piperidines, such as the 3-methylpiperidine (B147322) moiety, often requires stereocontrolled methods.

Enantioselective Synthesis of 3-Methylpiperidine Ring Systems

A significant challenge in piperidine synthesis is achieving high enantioselectivity for 3-substituted rings. A novel approach reported by Fletcher and colleagues involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govnih.govorganic-chemistry.org In this multi-step process, pyridine (B92270) is first partially reduced. The resulting dihydropyridine (B1217469) then undergoes a highly regio- and enantioselective Rh-catalyzed carbometalation with an arylboronic acid. nih.govnih.gov A final reduction step yields the enantioenriched 3-substituted piperidine. nih.govnih.govorganic-chemistry.org This method demonstrates broad functional group tolerance and has been applied to the formal synthesis of bioactive molecules. nih.govnih.gov

Another strategy is the enantioselective bromoaminocyclization of olefinic amides, which produces enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement. rsc.org Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, also offer a powerful route for the asymmetric dearomatization of activated pyridines to prepare chiral 3-substituted piperidines. nih.gov

| Method | Key Transformation | Catalyst/Reagent | Noteworthy Features |

| Asymmetric Reductive Heck | Pyridine → 3-Arylpiperidine | [Rh(cod)OH]₂ / (S)-Segphos / Arylboronic Acid | Three-step process, high enantioselectivity and yield. nih.govnih.govorganic-chemistry.org |

| Bromoaminocyclization | Olefinic Amide → 3-Substituted Piperidine | Amino-thiocarbamate catalyst / Silver salt | Rearrangement of a 3-bromopiperidine (B33930) intermediate. rsc.org |

| Chemo-enzymatic Dearomatization | Activated Pyridine → Chiral Piperidine | Biocatalyst | Combines chemical synthesis and biocatalysis for precise stereochemistry. nih.gov |

Functionalization of Piperidine Nitrogen and Ring Carbons

Once the piperidine ring is formed, further functionalization can be achieved. The most common methods include the hydrogenation of a pre-existing pyridine or pyridinium (B92312) ring and the direct introduction of substituents onto the saturated piperidine ring. researchgate.net

Direct C-H functionalization offers an atom-economical way to install substituents. However, the positions on the piperidine ring have different reactivities. The C2 position is electronically activated but sterically hindered, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to achieve site-selective functionalization. The selectivity (C2, C3, or C4) can be controlled by the choice of rhodium catalyst and the nitrogen-protecting group. nih.govnih.gov For instance, 3-substituted analogs can be prepared indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the cyclopropane (B1198618) intermediate. nih.govnih.gov

Photoredox catalysis has also been employed for the α-amino C-H arylation of piperidines, providing a method for highly diastereoselective functionalization. lookchem.com

Convergent and Linear Synthesis Strategies for Integrating 2-Fluorophenyl, Ketone, and 3-Methylpiperidyl Moieties

The construction of 2-Fluorophenyl 3-methylpiperidyl ketone can be approached through two primary strategies: linear and convergent synthesis. Each approach presents distinct advantages and challenges.

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. chemistnotes.com This strategy is generally more efficient for complex molecules as it allows for the preparation of significant quantities of the fragments and minimizes the number of steps in the longest linear sequence. For this compound, a convergent approach would involve the separate preparation of a reactive 2-fluorophenyl species and a suitable 3-methylpiperidine derivative, which are then coupled to form the ketone.

A plausible convergent synthesis could involve the acylation of 3-methylpiperidine with 2-fluorobenzoyl chloride. beilstein-journals.org This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, directly forms the desired amide bond. The use of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) is common in such reactions to prevent side reactions. jocpr.com

Alternatively, a Grignard reaction offers another convergent route. A 2-fluorophenylmagnesium bromide Grignard reagent, which is commercially available, could be reacted with an electrophilic derivative of 3-methylpiperidine, such as an N-protected 3-methylpiperidine-3-carboxamide or a related ester. niper.gov.ingoogle.com The reaction of a Grignard reagent with an amide (a Weinreb amide, for instance) or an ester can yield a ketone. google.com However, the high reactivity of Grignard reagents can sometimes lead to over-addition to the ketone product, forming a tertiary alcohol. niper.gov.in Careful control of reaction conditions, such as low temperatures, is crucial to favor the formation of the ketone.

The following table summarizes potential key reactions in both linear and convergent pathways:

| Strategy | Key Reaction | Reactant 1 | Reactant 2 | Typical Conditions | Reference |

| Convergent | Acylation | 3-Methylpiperidine nih.gov | 2-Fluorobenzoyl chloride | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) | beilstein-journals.org |

| Convergent | Grignard Reaction | 2-Fluorophenylmagnesium bromide | N-protected 3-methylpiperidine-3-carboxamide | Anhydrous ether or THF, low temperature | niper.gov.ingoogle.com |

| Linear | N-Acylation of pre-functionalized piperidine | Substituted 3-methylpiperidine | 2-Fluorobenzoyl chloride | Base, Aprotic Solvent | beilstein-journals.org |

Strategies Involving Ketone Condensation and Cyclization Reactions

One common method for synthesizing substituted piperidines is through the cyclization of linear precursors. For example, a 1,5-diaminopentane derivative can undergo cyclization to form a piperidine ring. google.com The introduction of the methyl group at the 3-position would require a specifically substituted diamine precursor.

Radical-mediated amine cyclization represents another approach where a linear amino-aldehyde can be cyclized using a cobalt(II) catalyst to form the piperidine ring. nih.gov The stereochemical outcome of such cyclizations can often be controlled by the reaction conditions and the nature of the substrate.

Intramolecular aza-Heck cyclization of alkenylcarbamates provides a pathway to substituted piperidines under redox-neutral conditions, which is advantageous for substrates with sensitive functional groups. nih.gov

The following table outlines some general cyclization strategies that can be employed to form the 3-methylpiperidine scaffold:

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Outcome | Reference |

| Diamine Cyclization | Substituted 1,5-diaminopentane | Catalyst (e.g., ZSM-5) | 3-Methylpiperidine | google.com |

| Radical-Mediated Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | Substituted piperidine | nih.gov |

| Aza-Heck Cyclization | Alkenylcarbamate | Palladium catalyst, chiral ligand | Enantioenriched piperidine | nih.gov |

Stereochemical Control in Multi-Step Synthesis of Analogues

The presence of a stereocenter at the 3-position of the piperidine ring in this compound means that the compound can exist as a pair of enantiomers ((R)- and (S)-isomers). Furthermore, if additional substituents are present, diastereomers may also be formed. Controlling the stereochemistry during the synthesis is, therefore, a critical aspect, particularly for pharmaceutical applications where different stereoisomers can exhibit distinct biological activities.

Stereochemical control can be achieved at various stages of the synthesis. One approach is to start with a chiral precursor. For instance, the synthesis could begin with an enantiomerically pure form of a 3-methylpiperidine derivative. Lipase-catalyzed resolution of racemic alcohols is a common method to obtain enantiomerically enriched intermediates that can be converted to the desired piperidine. researchgate.net

Another strategy involves the use of chiral catalysts or auxiliaries during the synthesis of the piperidine ring. Asymmetric hydrogenation of a substituted pyridine or a tetrahydropyridine precursor using a chiral rhodium or iridium catalyst can lead to the formation of a specific enantiomer of the 3-methylpiperidine. nih.govsnnu.edu.cn The choice of catalyst and reaction conditions can significantly influence the enantiomeric excess (ee) of the product. researchgate.net

The diastereoselectivity of reactions on the piperidine ring can also be controlled. For example, the alkylation of an N-protected piperidin-2-one can be directed by a chiral auxiliary attached to the nitrogen atom, leading to the preferential formation of one diastereomer. researchgate.net Subsequent reduction and functionalization can then yield the desired stereoisomer of the 3-methylpiperidine.

The following table presents examples of stereoselective reactions relevant to the synthesis of 3-methylpiperidine analogues:

| Stereoselective Method | Substrate | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Enzymatic Resolution | Racemic 3-hydroxy-N-methylpiperidine | Candida antarctica lipase (B570770) B | Enantioenriched (R)- or (S)-alcohol | researchgate.net |

| Asymmetric Hydrogenation | Substituted pyridine | Chiral Rhodium or Iridium catalyst | Enantioenriched 3-substituted piperidine | nih.govsnnu.edu.cn |

| Diastereoselective Alkylation | N-protected piperidin-2-one with chiral auxiliary | s-BuLi, methyl iodide | Diastereomerically enriched 3-methylpiperidin-2-one | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Fluorophenyl 3 Methylpiperidyl Ketone Derivatives

Elucidation of Fluorine's Impact on Molecular Interactions and Biological Activity

The incorporation of fluorine into drug candidates is a powerful strategy for enhancing pharmacological properties. nih.gov Its high electronegativity and relatively small size allow it to profoundly influence a molecule's electronic environment, conformation, and metabolic stability with minimal steric disruption. tandfonline.commdpi.com

Positional Effects of Fluorine on Receptor Binding Affinity and Selectivity

The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. In 2-Fluorophenyl 3-methylpiperidyl ketone, the fluorine is at the ortho position. This placement can significantly alter the molecule's electronic distribution, which in turn impacts its pKa, dipole moment, and chemical reactivity. tandfonline.com The electron-withdrawing nature of fluorine can increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Studies on analogous compounds, such as fluorophenylpiperazine derivatives, have shown that the presence and position of a halogen substituent on the phenyl ring are essential for inhibitory effects on biological targets like transporters. polyu.edu.hkfrontiersin.org For instance, research on dopamine (B1211576) receptor ligands demonstrated that moving a fluoroethoxy group from the 2- to the 4-position of a benzamide (B126) moiety resulted in higher D3 receptor affinity and selectivity. nih.gov Similarly, in a series of ketamine analogues, substituents at the 2- and 3-positions of the benzene (B151609) ring were generally more active than those at the 4-position. mdpi.com The ortho-fluorine in this compound can also increase cell penetration and binding affinity due to enhanced lipophilicity. tandfonline.com This strategic fluorination may improve gyrase-complex binding by several folds compared to non-fluorinated derivatives. tandfonline.com

Influence of Fluorine on Conformational Preferences and Lipophilicity in SAR

Fluorine substitution significantly impacts the conformational preferences of the piperidine (B6355638) ring. nih.gov While substituents on six-membered rings typically favor the equatorial position, fluorinated piperidines often show a preference for the fluorine atom to be in the axial position. nih.govresearchgate.net This "axial-F preference" is attributed to stabilizing delocalization forces, including charge-dipole interactions (C-F···N+) and hyperconjugation (σCH → σ*CF). researchgate.netresearchgate.net Solvation and solvent polarity also play a major role in stabilizing these conformations. nih.govnih.gov This conformational rigidity can be a key design principle for molecular scaffolds. researchgate.net

Table 1: Conformational Preferences of Fluorinated Piperidine Derivatives This interactive table summarizes the free enthalpy differences (ΔG in kcal/mol) between equatorial and axial conformers for different fluorinated piperidine analogues, highlighting the factors that influence conformational preference.

| Compound | Factors Influencing Conformation | ΔG (Equatorial vs. Axial) | Reference |

|---|---|---|---|

| 3-Fluoropiperidine | Charge-dipole interactions, hyperconjugation | Varies with solvent and protonation state | researchgate.net |

| 3,5-Difluoropiperidine | Steric repulsion, dipole minimization | Can significantly alter conformational behavior | nih.govresearchgate.net |

| Protonated 3-Fluoropiperidinium | Strong charge-dipole interactions (C-F···H-N+) | Favors axial orientation | researchgate.net |

Investigating the Role of the Ketone Functionality in Ligand-Target Interactions

The ketone group is a privileged scaffold in drug discovery, acting as a crucial linker that is more metabolically stable than an ester group. numberanalytics.com Its carbonyl group (C=O) is planar and highly polarized, with the carbon atom being partially positive (electrophilic) and the oxygen atom being partially negative (nucleophilic). stereoelectronics.orglibretexts.org

Reactivity of the Carbonyl Group with Biological Nucleophiles

The electrophilic nature of the carbonyl carbon makes it a prime target for attack by electron-rich biological nucleophiles found in enzyme or receptor active sites. libretexts.orgresearchgate.net Common nucleophiles include the side chains of amino acids such as lysine, which can react with the ketone to form a reversible covalent imine adduct. nih.gov

This strategy of introducing a reactive carbonyl to create a reversible covalent inhibitor can significantly enhance compound potency. nih.gov Unlike aldehydes, which are often metabolically unstable, specifically designed ketone moieties can form these reversible bonds while displaying high metabolic stability and improving the water solubility of the parent scaffold. nih.gov The reactivity of the carbonyl is influenced by neighboring groups; electron-withdrawing groups, like the 2-fluorophenyl moiety, increase the electrophilicity and reactivity of the carbonyl carbon. libretexts.org

Hydrogen Bonding and Dipole Interactions Mediated by the Ketone Moiety

The carbonyl oxygen of the ketone possesses two lone pairs of electrons in sp² hybridized orbitals, making it an excellent hydrogen bond acceptor. stereoelectronics.org This allows it to form strong, geometrically specific hydrogen bonds with hydrogen bond donor groups in a protein's binding site, such as the hydroxyl groups of serine or tyrosine or the N-H of backbone amides. stereoelectronics.orgnih.gov Ketones cannot act as hydrogen bond donors themselves, but their ability to accept hydrogen bonds from water contributes to the solubility of smaller molecules. youtube.com

Furthermore, the ketone's carbonyl group has a significant dipole moment, enabling strong dipole-dipole interactions with polar regions of a binding site. stereoelectronics.orglibretexts.org Reducing the ketone to an alcohol would change the geometry from planar to tetrahedral, which would likely weaken these dipole-dipole and hydrogen bonding interactions, highlighting their importance for binding affinity. stereoelectronics.org

Stereochemical and Substituent Effects of the 3-Methylpiperidyl Moiety on SAR

The presence of a methyl group at the 3-position of the piperidine ring creates a chiral center. This means that this compound exists as a pair of enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers can have vastly different binding affinities, efficacies, and metabolic profiles. For example, in studies of piperidine-based cocaine analogues, the stereochemistry of substituents on the piperidine ring dramatically influenced activity at monoamine transporters. acs.orgnih.gov The cis-(-)- and trans-(+)-isomers often exhibit completely different SAR patterns upon N-modification. acs.org

Table 2: Influence of Piperidine Ring Substituents on Transporter Affinity (Illustrative SAR based on Analogues) This interactive table, based on findings from related piperidine-based ligands, illustrates how modifications to the piperidine ring can impact binding affinity at various transporters, providing a model for the SAR of this compound derivatives.

| Modification | Effect on DAT Affinity | Effect on SERT Affinity | Effect on NET Affinity | Reference |

|---|---|---|---|---|

| N-Demethylation (trans-series) | Modest Change | Improved | Improved | nih.gov |

| N-Isopropyl (trans-series) | Decreased (3.5-29.9x) | Increased (2.3-3.2x) | Insignificant Change | acs.org |

| N-Phenylalkyl (trans-series) | Decreased (3.5x) | Increased (2.3x) | Insignificant Change | acs.orgnih.gov |

| Replacement of 3α-ester with 3α-alcohol | Similar | - | - | nih.gov |

Conformational Flexibility of the Piperidine Ring and its Impact on Binding Pockets

The piperidine ring is a common scaffold in medicinal chemistry, largely due to its ability to adopt various conformations, which allows it to interact favorably with diverse biological targets. The most stable conformation for a piperidine ring is the chair form, which minimizes torsional strain. Substituents on the ring can occupy either axial or equatorial positions, and the interplay between these orientations is crucial for receptor binding.

In the case of this compound, the large 2-fluorophenyl ketone group at position 1 and the methyl group at position 3 significantly influence the ring's conformational preference. The piperidine ring's flexibility allows it to adapt its shape to fit into a protein's binding pocket. For instance, some binding sites may favorably accommodate a ligand with an axially oriented substituent, while others require an equatorial placement for optimal interaction. acs.org The ability of the piperidine ring to undergo a ring-flip, albeit with an energy penalty, can be a determining factor in its biological activity.

Influence of Methyl Group Stereochemistry on Receptor Recognition

The presence of a methyl group at the 3-position of the piperidine ring introduces a stereocenter, leading to the existence of (R) and (S) enantiomers. Furthermore, the relative orientation of the methyl group with respect to other substituents on the ring gives rise to cis and trans diastereomers. The stereochemistry of this methyl group can have a profound impact on how the molecule is recognized by its biological target.

Receptors and enzyme active sites are chiral environments, meaning they can differentiate between stereoisomers of a ligand. One stereoisomer may bind with significantly higher affinity than the other because it can achieve a more complementary fit with the binding site. Research on analogous 3-methyl-piperidine derivatives has demonstrated that stereoisomerism can lead to substantial differences in biological activity. For example, in a series of 3-methyl-4-(N-phenyl amido)piperidines, the cis-diastereomer was found to be significantly more potent than the corresponding trans-diastereomer. nih.gov This suggests that the specific spatial arrangement of the methyl group is critical for optimal interaction with the receptor.

The differential activity between stereoisomers can be attributed to several factors. The methyl group might form a crucial hydrophobic interaction with a specific pocket in the receptor, an interaction that is only possible for one stereoisomer. Alternatively, the methyl group of the less active isomer might cause a steric clash with the receptor surface, preventing the rest of the molecule from adopting the optimal binding pose. Therefore, the separation and individual testing of stereoisomers are essential steps in the SAR exploration of this compound derivatives.

Table 1: Hypothetical Binding Affinities of this compound Stereoisomers This table illustrates the potential impact of stereochemistry on receptor binding affinity, based on findings for analogous compounds. The values are for illustrative purposes.

| Stereoisomer | Relative Orientation | Receptor Binding Affinity (Ki, nM) |

| (3R, NR) - cis | Axial Methyl | 5 |

| (3S, NS) - cis | Equatorial Methyl | 8 |

| (3R, NS) - trans | Equatorial Methyl | 50 |

| (3S, NR) - trans | Axial Methyl | 75 |

Computational Approaches for SAR Elucidation

Computational chemistry offers powerful tools to investigate and predict the SAR of novel compounds, saving time and resources in the drug discovery process. These methods range from statistical models that correlate structural features with activity to physics-based simulations that predict ligand-target interactions at an atomic level.

Quantitative Structure-Activity Relationships (QSAR) and Spectral-SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. nih.govresearchgate.net For a series of this compound derivatives, a QSAR model could be developed to predict their binding affinity or functional activity based on variations in their structure.

The process involves generating a dataset of compounds with known activities and calculating a wide range of descriptors for each molecule. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potential). researchgate.net Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that links the most relevant descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. ijprajournal.com

Spectral-SAR is a related technique that uses spectroscopic data (e.g., NMR, IR) to build SAR models. The variations in spectral features across a series of compounds can reflect subtle changes in electronic and conformational properties that influence biological activity. By correlating these spectral shifts with activity, it is possible to derive predictive models that offer a different perspective on the structural requirements for activity.

Table 2: Example of a QSAR Model for a Hypothetical Series of Piperidine Derivatives This table shows typical statistical parameters used to validate a QSAR model. nih.govijprajournal.com

| Statistical Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.72 | A measure of the model's predictive ability, calculated using cross-validation. |

| F-statistic | 45.5 | Indicates the overall significance of the regression model. |

| RMSE (Root Mean Square Error) | 0.28 | The standard deviation of the prediction errors (residuals). |

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govmdpi.com For this compound, docking simulations can be performed if a 3D structure of its biological target is available. The process involves placing the ligand into the binding site of the protein in various possible conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. mdpi.com This allows for the visualization of plausible binding modes and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. acs.org

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the binding event. nih.govnih.gov An MD simulation calculates the motion of atoms in the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. nih.gov This method can be used to assess the stability of the predicted binding pose from docking. mdpi.com If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the predicted binding mode. MD simulations also allow for the calculation of binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. rsc.org These computational tools are invaluable for understanding how modifications to the this compound scaffold might affect its interaction with a target receptor, thereby guiding the design of more potent and selective molecules. nih.gov

Pharmacological Mechanisms and Target Engagement Research

Receptor Binding and Activation Profiling

Comprehensive research into the direct interaction of 2-Fluorophenyl 3-methylpiperidyl ketone with major receptor families is crucial for understanding its potential physiological effects.

Investigation of G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. nih.govnih.gov The interaction of a compound with various GPCRs can elucidate its potential therapeutic applications and side-effect profile. At present, there is no publicly available research specifically investigating the binding and activation profile of this compound at various G protein-coupled receptors.

Ligand-Gated Ion Channel Modulation Studies

Ligand-gated ion channels are critical for rapid synaptic transmission in the nervous system. nih.gov Modulation of these channels can have significant effects on neuronal excitability. A thorough screening of this compound against a panel of ligand-gated ion channels would be necessary to determine its activity at these targets. Currently, there are no published studies detailing the modulatory effects of this compound on ligand-gated ion channels.

Neurotransmitter Receptor Affinity and Efficacy Studies

The affinity and efficacy of a compound at various neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, are key indicators of its potential psychoactive and neurological effects. nih.gov While analogues like chlorophenylpiperazines have been studied for their affinity to dopamine transporters, specific data on this compound's interaction with a broad range of neurotransmitter receptors is not available in the current scientific literature. nih.gov

Enzymatic Inhibition and Activation Studies

The interaction of this compound with various enzymes can provide insight into its metabolic pathways and potential as an enzyme inhibitor or activator.

Phospholipase A2 Inhibition by Fluorinated Ketones

Research has demonstrated that fluorinated ketones can be potent inhibitors of Phospholipase A2 (PLA2) enzymes. acs.orgedulll.gr These enzymes are involved in inflammatory processes through the release of arachidonic acid from phospholipids. edulll.gr The inhibitory activity is influenced by the structure of the fluorinated ketone.

Studies on various polyfluoroketones have shown that the presence of a pentafluoroethyl ketone group can lead to selective inhibition of Group VIA Ca2+-independent PLA2 (iPLA2). acs.orgescholarship.org For instance, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one (FKGK11) has been identified as a selective inhibitor of GVIA iPLA2. escholarship.org The addition of a fluorine atom at the α' position of a trifluoromethyl ketone is also a strategy for developing potent iPLA2 inhibitors. acs.orgescholarship.org The mechanism of inhibition by fluoroketone ligands is being explored through methods like deuterium (B1214612) exchange mass spectrometry and molecular dynamics. nih.govacs.org

Below is a table summarizing the inhibitory activity of selected fluorinated ketones against human GVIA iPLA2.

| Compound | Structure | Inhibitory Activity (XI(50)) | Selectivity |

| FKGK11 | 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one | 0.0073 | Selective for GVIA iPLA2 |

| PHFK | 1,1,1,3-tetrafluoro-7-phenylheptan-2-one | 0.0013 | Potent inhibitor |

Modulation of Oxidoreductase Activity by Phenyl Ketone Derivatives

Phenyl ketone derivatives have been investigated for their ability to modulate the activity of oxidoreductase enzymes. For example, some enaminone derivatives, which contain a phenyl ketone-like substructure, have been shown to induce NAD(P)H: Quinone Oxidoreductase 1 (NQO1). researchgate.net

In a different context, derivatives of 3-hydroxyquinolin-2(1H)-one, which can be considered cyclic phenyl ketone derivatives, have been shown to affect the activity of human phenylalanine hydroxylase (hPAH), an oxidoreductase. nih.gov Some of these compounds can act as stabilizers of the enzyme's activity, with effects on the coordination of the non-heme ferric center at the active site. nih.gov This suggests that the phenyl ketone motif can be a scaffold for developing modulators of oxidoreductase enzymes.

The table below presents data on the modulation of hPAH activity by selected 3-hydroxyquinolin-2(1H)-one derivatives.

| Compound | Substituent at position 4 | Effect on hPAH activity |

| Compound 3 | L-Phe motif | Increased activity in the non-activated condition |

| Compounds 8 to 12 | Various substitutions | Stabilized protein activity |

Investigation of Cellular Pathway Modulation

Ketone bodies and their synthetic analogues are known to significantly impact cellular energy metabolism. They serve as alternative fuel sources to glucose, particularly in states of low glucose availability, and can induce substantial shifts in metabolic pathways. researchgate.net The metabolism of ketone bodies occurs in the mitochondria and directly feeds into the citric acid cycle, thereby influencing cellular respiration and energy production. researchgate.netyoutube.com

Research has shown that ketone bodies like β-hydroxybutyrate (βHB) can enhance mitochondrial respiration. mdpi.com This effect is not always coupled with a proportional increase in ATP production, suggesting an alteration in mitochondrial coupling. mdpi.com The utilization of ketone bodies is dependent on the expression of key enzymes such as succinyl-CoA:3-ketoacid-CoA transferase (SCOT), which is absent in the liver, making it a primary producer but not a consumer of ketone bodies. researchgate.net

The introduction of ketone analogues can lead to a variety of changes in cellular bioenergetics, including alterations in substrate utilization, oxygen consumption rates, and the production of reactive oxygen species. These effects are often cell-type specific and depend on the metabolic phenotype of the cell.

Table 2: Observed Effects of Ketone Analogues on Cellular Bioenergetics and Metabolic Flux

| Ketone Analogue | Cellular/System Model | Observed Effect | Reference |

|---|---|---|---|

| β-hydroxybutyrate (βHB) | Cultured adipocytes | Increased mitochondrial respiration | mdpi.com |

| β-hydroxybutyrate (βHB) | Rodent subcutaneous adipose tissue | Increased mitochondrial respiration without proportional ATP increase | mdpi.com |

| Ketone Bodies | General | Serve as alternative fuel, feeding into the citric acid cycle | researchgate.net |

| Ketone Bodies | Brain, Heart, Skeletal Muscle | Efficiently utilized as an energy source | researchgate.net |

This table summarizes general findings for common ketone bodies and is intended to provide context for the potential effects of ketone analogues.

Beyond their role in metabolism, ketone bodies and their analogues act as signaling molecules, capable of modulating various signal transduction pathways that are often regulated by protein phosphorylation. nih.gov Protein phosphorylation, the addition of a phosphate (B84403) group to a protein, is a key mechanism for controlling protein function and cellular signaling.

Ketone bodies have been shown to influence several signaling pathways. For instance, they can activate G-protein coupled receptors (GPCRs), such as GPR109A, which can lead to downstream effects like the inhibition of lipolysis. nih.gov Furthermore, ketone bodies can impact the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. researchgate.net

Some ketone analogues have been found to exert antioxidant effects through the activation of specific signaling cascades. One study demonstrated that a ketone analog of caffeic acid phenethyl ester (CAPE) activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in an extracellular signal-regulated kinase (ERK)-dependent manner. This activation leads to the expression of antioxidant enzymes, providing cytoprotection. The ability of ketone analogues to modulate such pathways indicates their potential to influence a wide range of cellular processes, from inflammatory responses to cell survival.

Analytical Methodologies for Research Sample Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target analyte from complex mixtures, which is a critical step before quantification and structural identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 2-Fluorophenyl 3-methylpiperidyl ketone. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase.

Detection Methods:

UV/Vis and Photodiode Array (PDA) Detection: Aromatic ketones, such as the fluorophenyl moiety in the target compound, exhibit strong absorbance in the ultraviolet (UV) region. A PDA detector can scan a range of wavelengths simultaneously, providing a UV spectrum for the analyte as it elutes. researchgate.netmdpi.com This spectral information is useful for peak identification and purity assessment. mdpi.com For analogous compounds like p-Fluorophenyl 4-piperidyl ketone, a reverse-phase HPLC method can be utilized with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The UV detection wavelength is selected based on the absorbance maximum of the chromophore.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. It allows for the determination of the molecular weight of the eluting compound and can provide structural information through fragmentation analysis, confirming the identity of the peak. researchgate.net

Illustrative HPLC Parameters for a Structural Analog:

| Parameter | Condition |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | UV/Vis or MS |

| Application | Separation and analysis in reverse-phase mode |

This interactive table is based on data for p-Fluorophenyl 4-piperidyl ketone hydrochloride. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of this compound might be possible, derivatization is sometimes employed for related compounds to improve their chromatographic properties. researchgate.net The sample is vaporized and separated in a capillary column before entering the mass spectrometer.

The mass spectrometer ionizes the separated compounds, typically using electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a "fingerprint" for the molecule. The fragmentation pattern is crucial for structural elucidation. For aromatic ketones, characteristic fragmentation includes cleavage of the bond alpha to the carbonyl group. miamioh.edu In the case of this compound, key fragments would be expected from the loss of the methylpiperidyl group and fragmentation of the piperidine (B6355638) ring itself. Studies on related β-keto amphetamine analogues show that the fragmentation patterns, though sometimes similar between isomers, can have characteristic ions that allow for differentiation. researchgate.net

Expected Fragmentation Pathways:

Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the piperidine ring, leading to the formation of a 2-fluorobenzoyl cation.

Piperidine Ring Fragmentation: Cleavage of the C-C bonds within the piperidine ring, a common pathway for piperidine-containing compounds. nih.govscielo.br

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of the molecule, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons on the fluorophenyl ring, the protons on the piperidine ring, and the methyl group protons.

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The carbonyl carbon would have a characteristic chemical shift in the downfield region (typically 190-215 ppm for ketones). libretexts.org

¹⁹F NMR: This is particularly important for fluorinated compounds. nih.govbiophysics.org It provides a direct observation of the fluorine atom. The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment. icpms.cz Furthermore, through-space coupling between ¹⁹F and nearby protons (¹H-¹⁹F coupling) can provide valuable information about the molecule's conformation. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have demonstrated the utility of observing these couplings. acs.org

Expected NMR Data Characteristics:

| Nucleus | Expected Chemical Shift Region / Coupling |

| ¹H | Aromatic region (protons on the fluorophenyl ring), Aliphatic region (protons on the methylpiperidine ring). Coupling between aromatic protons and the fluorine atom is expected. |

| ¹³C | Aromatic carbons, Aliphatic carbons (piperidine and methyl), and a characteristic downfield signal for the ketone carbonyl carbon (~190-215 ppm). libretexts.org |

| ¹⁹F | A single resonance whose chemical shift is indicative of the fluorine's position on the aromatic ring. Coupling to adjacent aromatic protons (typically ³JHF and ⁴JHF) would be observed. icpms.czacs.orgorganicchemistrydata.org |

This interactive table describes general expectations for the target compound based on principles of NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in confirming the identity of an unknown compound.

When coupled with techniques that induce fragmentation (like tandem MS or MS/MS), HRMS can be used to study the fragmentation pathways in detail. nih.gov For piperidine-containing structures, common fragmentation pathways include the neutral loss of small molecules like water or cleavage of the ring system. nih.govscielo.br The accurate mass of these fragments helps to confirm their elemental composition and supports the proposed structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org For this compound, the most prominent and diagnostic absorption would be the strong carbonyl (C=O) stretching band.

Characteristic IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Aromatic Ketone) | A strong, sharp absorption typically found in the range of 1685–1690 cm⁻¹. libretexts.orgpressbooks.pub |

| C-F (Aryl Fluoride) | Strong absorption in the 1250–1120 cm⁻¹ region. |

| C-H (Aromatic) | Absorptions for C-H stretching are typically found above 3000 cm⁻¹. |

| C-H (Aliphatic) | Absorptions for C-H stretching of the piperidine and methyl groups are typically found just below 3000 cm⁻¹. |

This interactive table is based on established IR absorption frequency ranges for the relevant functional groups. libretexts.orgpressbooks.pubresearchgate.netacs.org

Sample Preparation and Derivatization Strategies for Complex Matrices

The quantitative and qualitative analysis of this compound in complex biological matrices, such as blood, plasma, urine, and tissue homogenates, presents significant analytical challenges. These matrices contain a multitude of endogenous substances, including proteins, lipids, salts, and other metabolites, that can interfere with the detection and quantification of the target analyte. ijisrt.commdpi.com Therefore, robust sample preparation is a critical prerequisite to isolate the analyte, remove interfering components, concentrate the sample, and ensure compatibility with the chosen analytical instrument. ijisrt.comresearchgate.net The selection of an appropriate extraction method is contingent upon the specific matrix, the concentration of the analyte, and the sensitivity requirements of the subsequent analysis. researchgate.net

Sample Preparation Strategies

Effective sample preparation is crucial for minimizing matrix effects and improving the reliability of analytical results. ijisrt.com The primary techniques employed for the extraction of compounds like this compound from biological samples include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). ijisrt.commdpi.com

Liquid-Liquid Extraction (LLE)

LLE is a conventional technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For a basic compound such as this compound, the pH of the aqueous sample is adjusted to an alkaline state (typically pH > 9) to ensure the analyte is in its non-ionized, free base form, thereby maximizing its partitioning into the organic solvent. The choice of solvent is critical for achieving high extraction efficiency.

Table 1: Parameters for Liquid-Liquid Extraction of this compound

| Parameter | Description | Examples | Rationale |

| pH Adjustment | The sample pH is raised to deprotonate the piperidine nitrogen. | Addition of NaOH, K₂CO₃, or NH₄OH solution. | Increases the hydrophobicity of the analyte, promoting its transfer to the organic phase. |

| Organic Solvent | The solvent should be immiscible with water and have a high affinity for the analyte. | n-Hexane, Ethyl Acetate, Dichloromethane, Methyl tert-butyl ether (MTBE). | Solvent polarity is chosen to match the analyte while minimizing the co-extraction of polar interferences. |

| Extraction Mode | The physical method of mixing the two phases. | Vortex mixing, mechanical shaking. | Ensures intimate contact between the aqueous and organic phases for efficient mass transfer. |

| Phase Separation | Separation of the organic layer from the aqueous layer. | Centrifugation. ijisrt.com | Accelerates the separation of the two immiscible phases, resulting in a clean interface. |

Solid-Phase Extraction (SPE)

SPE is a more selective and often more efficient alternative to LLE, providing cleaner extracts and higher analyte concentration factors. mdpi.comnih.gov This technique utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. mdpi.com For a basic compound, mixed-mode cation exchange sorbents are particularly effective. The successful application of SPE has been demonstrated for the analysis of related ketamine analogs in complex samples like wastewater and biological fluids. researchgate.net

Table 2: Typical Protocol for Solid-Phase Extraction

| Step | Purpose | Typical Reagents/Conditions |

| Conditioning | To wet the sorbent and activate the functional groups. | Methanol (B129727), followed by deionized water or buffer. |

| Sample Loading | The pre-treated sample is passed through the sorbent. | Sample pH adjusted to < 6 to ensure the piperidine nitrogen is protonated (cationic). |

| Washing | To remove weakly bound, interfering compounds. | Acidic buffer, followed by a non-polar organic solvent like methanol. |

| Elution | To desorb the analyte from the sorbent. | An organic solvent containing a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). |

Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While liquid chromatography is often employed, GC-MS remains a powerful tool for structural elucidation and quantification. However, direct GC-MS analysis of this compound can be challenging due to the presence of the polar ketone group, which may lead to poor peak shape and thermal instability. researchgate.net Chemical derivatization is a strategy used to convert the analyte into a more volatile and thermally stable form, thereby improving its chromatographic properties and detection sensitivity. researchgate.netjfda-online.com

The primary target for derivatization in the this compound molecule is the carbonyl (ketone) group. The tertiary amine of the 3-methylpiperidyl moiety is generally non-reactive to common derivatizing agents.

Oximation of the Ketone Group

A common and effective derivatization strategy for ketones involves oximation, which is the reaction of the carbonyl group with a hydroxylamine-based reagent. researchgate.netnih.gov This reaction converts the polar ketone into a less polar and more stable oxime derivative. Using a fluorinated reagent can significantly enhance detectability, particularly with sensitive detection modes like negative chemical ionization (NCI). researchgate.net

Table 3: Derivatization Reagents for the Ketone Functional Group

| Reagent | Derivative Formed | Reaction Conditions | Advantages |

| Hydroxylamine HCl | Oxime | Heated reaction (e.g., 60-80°C) in a solvent like pyridine (B92270). | Simple, effective for improving thermal stability and peak shape. |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA/PFBOA) | Pentafluorobenzyl oxime | Mild conditions (e.g., room temperature or slightly elevated) in a buffered solution. | Produces a highly electron-capturing derivative, leading to excellent sensitivity in GC-MS (NCI) or GC-ECD. researchgate.netnih.gov Greatly improves volatility. jfda-online.com |

The derivatization process not only improves the chromatographic behavior of this compound but also produces characteristic mass spectra that can aid in its structural confirmation and differentiation from related compounds. jfda-online.com The choice of sample preparation and derivatization method should be carefully optimized and validated to ensure accuracy, precision, and reliability in the analysis of this compound in complex research samples.

Preclinical Research Models and in Vitro Applications

Cell-Based Assays for Compound Activity and Specificity

Cell-based assays are crucial in preclinical research for evaluating the biological effects of a compound within a living cellular system. These in vitro methods provide valuable information on a compound's activity, specificity, and potential mechanism of action before advancing to more complex in vivo studies. For a novel compound like 2-Fluorophenyl 3-methylpiperidyl ketone, a series of cell-based assays would be employed to characterize its cellular effects.

Cellular Viability and Proliferation Assays

The initial assessment of a new chemical entity often involves determining its impact on cell viability and proliferation. These assays measure the number of healthy, metabolically active cells after exposure to the compound. Common methods include:

MTT Assay : This colorimetric assay measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. nih.govnih.gov The amount of formazan produced is proportional to the number of viable cells. nih.gov However, some studies have shown that the MTT assay can produce false-positive results, especially with certain plant extracts, indicating that the results should be interpreted with caution and often corroborated with other methods. nih.gov

ATP Assay : This method quantifies the amount of adenosine (B11128) triphosphate (ATP) present in a cell population, which is a direct indicator of metabolic activity and cell viability. nih.gov It is considered a highly sensitive and reliable method for assessing cell viability. nih.gov

These assays would be used to determine the concentration-dependent effects of this compound on various cell lines, establishing a potential therapeutic window and identifying any cytotoxic or cytostatic properties.

Reporter Gene Assays for Target Pathway Activation

Reporter gene assays are instrumental in elucidating the specific signaling pathways modulated by a compound. mdpi.com In this technique, a reporter gene, such as luciferase or green fluorescent protein (GFP), is linked to a specific DNA response element that is activated by a particular signaling cascade. mdpi.comnih.gov If this compound interacts with a component of this pathway, it will lead to a measurable change in the reporter protein's expression. mdpi.com For instance, if the compound is hypothesized to target a nuclear receptor, a reporter construct containing the receptor's response element upstream of the luciferase gene would be transfected into cells. An increase or decrease in luciferase activity upon treatment with the compound would indicate an agonistic or antagonistic effect on the receptor's signaling pathway. Careful normalization of reporter gene assay data is crucial to avoid misinterpretation of the results. mdpi.com

Specific Cell Line Applications (e.g., cancer cell lines, neuronal cell lines)

The selection of appropriate cell lines is critical for investigating the context-specific activities of this compound.

Cancer Cell Lines : To evaluate potential anticancer properties, a panel of cancer cell lines representing various tumor types would be utilized. For example, studies on other novel compounds have used cell lines such as the hormone-dependent breast cancer cell line MCF-7, the hormone-independent breast cancer cell line MDA-MB-231, the prostate cancer cell line LNCaP/FGC, the hepatocellular carcinoma cell line HepG2, the colon carcinoma cell line HCT-116, and the lung cancer cell line A549. nih.govmdpi.commdpi.com The antiproliferative effects of the compound would be assessed in these cell lines to determine its potency and selectivity against different cancer types. nih.govmdpi.com

Neuronal Cell Lines : Given the presence of the piperidine (B6355638) ring, a common scaffold in neurologically active compounds, it would be pertinent to investigate the effects of this compound in neuronal cell lines. Established neural cell lines, such as those derived from neuroblastoma (e.g., N4TG1) or astrocytoma (e.g., RGC6), can be used to study the utilization of ketones as an energy source and their role in lipid synthesis. nih.gov Studies on other ketones have shown they can be directed toward lipid synthesis rather than oxidation in these cells. nih.gov Furthermore, primary cultures of excitatory and inhibitory neurons can be used to investigate the compound's ability to support synaptic transmission and influence neuronal ATP levels. nih.gov

Biochemical Assays for Direct Target Engagement

Biochemical assays are conducted in a cell-free environment to directly measure the interaction between a compound and its purified molecular target. These assays are essential for confirming direct binding and for quantifying the potency of this interaction.

Enzyme Activity Assays in Cell-Free Systems

If this compound is hypothesized to be an enzyme modulator, its direct effect on the purified enzyme's catalytic activity would be measured. nih.govmdpi.com For example, if the target is a hydrolase, a fluorescence-based assay could be employed where the enzyme-catalyzed cleavage of a substrate releases a fluorescent product. mdpi.com The change in fluorescence intensity in the presence of the compound would allow for the determination of its inhibitory or activating properties. mdpi.com High-throughput fluorescence assays have been developed for the detection of ketones and can be adapted for screening enzyme activity. nih.govnih.gov However, it's important to note that some enzymatic assays for ketone bodies have been found to be inaccurate and prone to artifacts, suggesting that results should be validated with more sensitive methods like mass spectrometry. nih.gov

Protein-Ligand Binding Assays (e.g., SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to monitor molecular interactions in real-time without the need for labeling. nih.govcriver.com In an SPR experiment, the purified target protein (the ligand) is immobilized on a sensor chip. nih.govox.ac.uk A solution containing the compound of interest (the analyte), such as this compound, is then passed over the chip surface. nih.govox.ac.uk The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. ox.ac.uk This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity. criver.com SPR can also be used in a competitive binding assay format to determine the IC50 of an inhibitor. researchgate.net This technique is invaluable for confirming direct target engagement and for structure-activity relationship studies. nih.gov

Interactive Data Table: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

This table presents hypothetical data on the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines, as might be determined through cellular viability assays.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast (Hormone-dependent) | 15.2 |

| MDA-MB-231 | Breast (Hormone-independent) | 25.8 |

| LNCaP/FGC | Prostate | 18.5 |

| HepG2 | Liver | 12.1 |

| HCT-116 | Colon | 9.7 |

| A549 | Lung | 30.4 |

Table of Compound and Protein Names

| Name |

| This compound |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| Adenosine triphosphate (ATP) |

| Luciferase |

| Green fluorescent protein (GFP) |

| Beta-hydroxybutyrate |

| Acetoacetate |

| Acetone |

| Formazan |

| Neocryptolepine |

| Doxorubicin |

| Caspase-3 |

| p53 |

| PCNA |

| Ki67 |

| VEGF |

In Vivo Pharmacological Proof-of-Concept Studies in Relevant Animal Models

No data is available.

Preclinical Model Selection Based on Proposed Mechanism of Action

No data is available.

Assessment of Compound Efficacy and Biomarker Modulation

No data is available.

Future Research Directions and Drug Discovery Implications

Rational Design of Novel Analogues with Improved Potency and Selectivity

The cornerstone of advancing 2-Fluorophenyl 3-methylpiperidyl ketone as a therapeutic lead lies in the rational design of new analogues. This process involves systematic chemical modifications to optimize its pharmacological properties. The piperidine (B6355638) moiety is a common scaffold in many FDA-approved drugs and its analogues can advantageously alter key pharmacokinetic properties like lipophilicity and metabolic stability. enamine.net

Key strategies for analogue development include:

Structural Modifications: The synthesis of novel derivatives can be achieved through various chemical reactions. For instance, the piperidine ring system can be constructed through methods like aza-Sakurai cyclization or two-component intermolecular reactions involving amines and ketones. nih.gov Further derivatization of the resulting piperidine, which may contain functional groups like NH, olefin, and aromatic moieties, allows for the creation of a diverse library of analogues. nih.gov

Stereochemistry: The spatial arrangement of atoms is critical for biological activity. Enantioselective synthesis can be employed to produce specific stereoisomers of this compound, as different enantiomers may exhibit distinct pharmacological profiles. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with systematic variations and evaluating their biological activity, researchers can establish a clear SAR. nih.gov This knowledge is crucial for understanding which structural features are essential for potency and selectivity, thereby guiding the design of more effective compounds. For example, studies on similar ketone-containing compounds have shown that substitutions on the ketone bridge may not be favorable for inhibitory activity against certain targets. nih.gov

The ultimate aim is to identify analogues that exhibit superior binding affinity for their intended biological target while minimizing off-target effects, a critical factor in reducing potential side effects. nih.gov

Application of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Computational methods are indispensable tools in modern drug discovery, offering a more efficient and targeted approach to designing new drugs. nih.gov Both SBDD and LBDD can be powerfully applied to the development of this compound analogues.

Structure-Based Drug Design (SBDD): This approach is utilized when the three-dimensional structure of the biological target is known. nih.gov SBDD allows for the visualization of how this compound binds to its target, revealing key interactions. nih.gov This information can then be used to design new molecules with improved complementarity to the binding site. mdpi.com Molecular docking simulations, a key component of SBDD, can predict the binding poses and affinities of designed analogues, helping to prioritize which compounds to synthesize and test. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are employed. nih.gov These strategies rely on the knowledge of other molecules that bind to the same target. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for biological activity. nih.govmdpi.com A pharmacophore model can be developed based on a set of active compounds and then used to screen virtual libraries for new molecules that fit the model. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the potency of novel, unsynthesized analogues. mdpi.com

By combining these computational approaches, researchers can significantly streamline the drug design process, reducing the time and cost associated with identifying promising lead candidates. nih.gov

Optimization of Drug-Like Properties through Chemical Modification

A potent and selective compound does not guarantee a successful drug; it must also possess favorable "drug-like" properties, encompassing absorption, distribution, metabolism, and excretion (ADME). researchgate.net Chemical modifications of the this compound scaffold can be undertaken to optimize these properties.

| Property | Optimization Strategy | Rationale |

| Metabolic Stability | Introduction of fluorine atoms or other electron-withdrawing groups can block sites of metabolic attack, preventing rapid breakdown by enzymes like cytochrome P450s. nih.govacs.org | To increase the half-life of the drug in the body, leading to a longer duration of action. nih.gov |

| Solubility | Incorporation of polar functional groups can enhance the solubility of the compound in aqueous environments, which is crucial for absorption. | To improve the bioavailability of the drug after administration. |

| Permeability | Modifying the lipophilicity of the molecule can improve its ability to pass through cell membranes and reach its target. enamine.net | To ensure the drug can be absorbed from the gastrointestinal tract and distribute to the site of action. |

It is important to note that these properties are often interconnected, and a modification that improves one may negatively impact another. researchgate.net Therefore, a multi-parameter optimization approach is necessary to achieve a balanced and favorable ADME profile.

Exploration of New Therapeutic Areas Based on Identified Mechanisms

A thorough understanding of the mechanism of action of this compound can unlock its potential for treating a wider range of diseases.

Target-Based Exploration: If the primary biological target of the compound is identified, researchers can investigate other diseases where this target plays a crucial role. For example, many piperidine derivatives have shown potential as treatments for Alzheimer's disease by targeting cholinesterase receptors, monoamine oxidase, or amyloid beta aggregation. nih.gov

Phenotypic Screening: Testing the compound in various disease models can reveal unexpected therapeutic effects, pointing towards new indications.

Polypharmacology: Many drugs interact with multiple targets. Identifying the secondary targets of this compound could open up avenues for its use in complex diseases where a multi-target approach is beneficial. nih.gov

For instance, fluorinated ketones have been investigated as inhibitors of proteases, which are implicated in a variety of diseases, including cancer and viral infections. nih.govresearchgate.net Similarly, other fluorophenyl piperazine (B1678402) derivatives have been designed as selective inhibitors of monoamine oxidase B (MAO-B), suggesting a potential role in neurodegenerative disorders. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and prediction processes. researchgate.net These technologies can be leveraged for the development of this compound analogues in several ways:

Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict the biological activity, physicochemical properties, and ADME profiles of new molecules. mdpi.comnih.gov This allows for the rapid virtual screening of large compound libraries to identify the most promising candidates. nih.gov

De Novo Design: AI can generate novel molecular structures from scratch that are optimized for specific properties, such as high potency and selectivity for a particular target. researchgate.netnih.gov

Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel compounds, streamlining the chemical synthesis process. nih.gov

The integration of AI and ML into the drug discovery workflow promises to make the development of new therapeutics based on the this compound scaffold more efficient, cost-effective, and successful. mednexus.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluorophenyl 3-methylpiperidyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated ketones often involves Friedel-Crafts acylation or nucleophilic substitution. For analogous compounds (e.g., cyclopropyl 2-fluorobenzyl ketone), Friedel-Crafts reactions with fluorophenylacetic acid derivatives and ketones (e.g., 3-methylpiperidine) under acidic or basic catalysis (e.g., H₂SO₄, NaOH) are common . Reaction optimization should focus on temperature (80–120°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading to maximize yield (typically 40–65% for similar structures) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine position (δ ≈ -110 to -120 ppm for ortho-fluorine) and ¹H/¹³C NMR for piperidyl/ketone group assignments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~235 g/mol for C₁₃H₁₆FNO) and fragmentation patterns .

- X-ray Crystallography : If crystalline, to resolve stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC. Fluorophenyl ketones are typically stable at neutral pH but prone to hydrolysis under strong acidic/basic conditions, forming carboxylic acids or alcohols .

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >200°C for aryl ketones) .

Advanced Research Questions

Q. How does the 3-methylpiperidyl moiety influence the compound’s pharmacokinetic properties compared to other piperidine derivatives?

- Methodological Answer : Compare logP (octanol-water partition coefficient) and plasma protein binding using:

- In Silico Modeling : Tools like SwissADME to predict absorption/distribution. The methyl group may enhance lipophilicity, improving blood-brain barrier penetration .

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) to evaluate metabolic pathways. Piperidyl derivatives often undergo CYP450-mediated oxidation, forming hydroxylated metabolites .

Q. What experimental strategies can resolve contradictions in reported biological activities of fluorinated ketones?

- Methodological Answer : Address variability via:

- Dose-Response Studies : Test across concentrations (nM–μM) to identify biphasic effects (e.g., neuroprotection at low doses vs. toxicity at high doses) .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specific interactions (e.g., NLRP3 inflammasome inhibition observed in fluorinated ketone analogs) .

- Comparative SAR : Synthesize analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) to isolate fluorine’s electronic effects on receptor binding .

Q. What computational approaches are suitable for predicting the compound’s interactions with CNS targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., NMDA receptors or σ-1 receptors) to map binding poses. Fluorine’s electronegativity may enhance hydrogen bonding or π-stacking .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes. Focus on fluorine’s role in modulating conformational flexibility .

Notes on Data Contradictions

- Synthetic Yields : Discrepancies in yields (40–65%) may arise from solvent purity or catalyst batch variability. Reproduce protocols with rigorously dried solvents .

- Biological Activity : Fluorophenyl ketones may show divergent effects in neuronal vs. immune cells due to tissue-specific receptor expression. Context-dependent assays are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.